3-苯基丙硼酸

描述

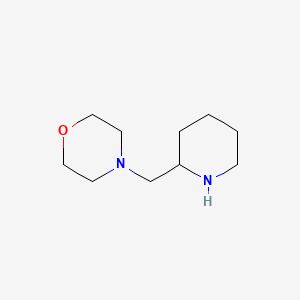

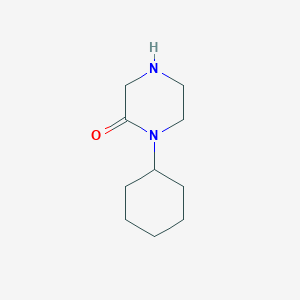

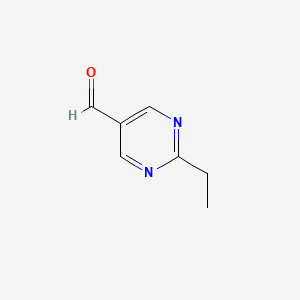

3-Phenylpropylboronic Acid is a chemical compound with the molecular formula C9H13BO2 and a molecular weight of 164.01 . It is used in the preparation of (Hetero)aryl-p-quinone derivatives that are used to treat mitochondrial diseases .

Synthesis Analysis

An efficient way to prepare benzyl 3-phenylpropiolates involves a copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free conditions . This methodology is also suitable for aromatic and cinnamic acids .Molecular Structure Analysis

The molecular structure of 3-Phenylpropylboronic Acid was optimized for eight possible conformations using the DFT/B3LYP method with the 6-311++G (d, p) basis set . The C3 conformation was found to be more stable than other conformations .Chemical Reactions Analysis

Phenylboronic acids, including 3-Phenylpropylboronic Acid, are used as synthetic intermediates in organic synthesis . They are particularly important in the Suzuki-Miyaura reaction, which is crucial for the synthesis of many inhibitors of serine proteases .Physical And Chemical Properties Analysis

3-Phenylpropylboronic Acid has a predicted boiling point of 321.4±35.0 °C and a predicted density of 1.053±0.06 g/cm3 . It is recommended to be stored at temperatures between 2-8°C .科学研究应用

远程Meta-C–H键的交叉偶联

对3-苯基丙硼酸(3-PPBA)应用的研究揭示了其在交叉偶联反应中的关键作用。特别是,一项研究专注于3-苯基丙酸和酚衍生物的meta-C–H芳基化和甲基化,采用弱配位的U形模板和单保护氨基酸配体的组合。这种方法对于成功地将C–H键与有机硼化合物交叉偶联至关重要,展示了3-PPBA在促进复杂有机合成中的潜力(Wan, Dastbaravardeh, Li, & Yu, 2013)。

氧化生物合成对羟基肉桂酸

3-PPBA的另一个重要应用领域是代谢工程。一项研究探讨了使用大肠杆菌合成3-苯基丙酸(3PPA)及相关化合物。研究表明了从简单碳源中新生合成3PPA及其衍生物,通过生物氢化延伸肉桂酸生物合成途径。这种创新方法突显了3-PPBA在开发环保生物过程中制造重要芳香酸的潜力(Sun, Lin, Shen, Jain, Sun, Yuan, & Yan, 2016)。

功能化磁性核/壳微球

3-PPBA还被用于开发先进材料,如苯硼酚功能化的磁性复合微球。这些微球在中性条件下对生物样品中特定糖蛋白的富集表现出高选择性和高效性。这种应用对于生物标志物发现和复杂生物系统中的临床诊断至关重要(Zhang, Ma, Li, Yu, Guo, & Wang, 2014)。

纳米技术中的光学调制

在纳米技术中,3-PPBA在材料的光学调制中发挥作用。一项研究调查了苯硼酸的使用,包括类似于3-PPBA的衍生物,嫁接到聚乙二醇包裹的单壁碳纳米管上。这些复合材料在近红外荧光中对糖结合作出调制反应,展示了3-PPBA在开发敏感和选择性传感器方面的潜力(Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012)。

作用机制

Target of Action

3-Phenylpropylboronic Acid, also known as (3-Phenylpropyl)boronic acid, is a compound that has been found to interact with several targets. It’s worth noting that phenylboronic acids, a related class of compounds, are known to inhibit serine protease and kinase enzymes, which play a role in the growth, progression, and metastasis of tumor cells .

Mode of Action

They have open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It has been suggested that 3-phenylpropylboronic acid preparations are (hetero)aryl-p-quinone derivatives that are used to treat mitochondrial diseases . This suggests that the compound may have an impact on mitochondrial function and related biochemical pathways.

Pharmacokinetics

It’s important to note that the compound’s bioavailability could be influenced by its chemical properties, such as its boiling point and density .

Result of Action

It has been suggested that the compound may have beneficial effects on muscle mass increase and myotubes hypertrophy .

Action Environment

It’s worth noting that the compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could potentially influence its stability and efficacy.

安全和危害

未来方向

While specific future directions for 3-Phenylpropylboronic Acid were not found in the retrieved papers, boronic acids in general are increasingly utilized in diverse areas of research . This includes their use in biological labelling, protein manipulation and modification, separation technologies, and the development of therapeutics .

属性

IUPAC Name |

3-phenylpropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHNKJXEZXIYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391345 | |

| Record name | 3-phenylpropylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36329-85-8 | |

| Record name | 3-phenylpropylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364229.png)

![2-[[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364232.png)

![[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1364257.png)